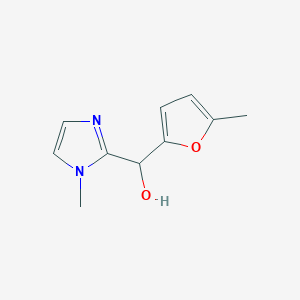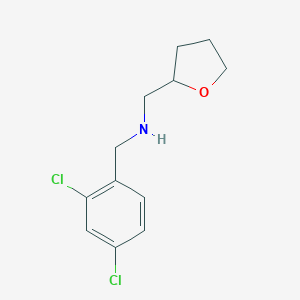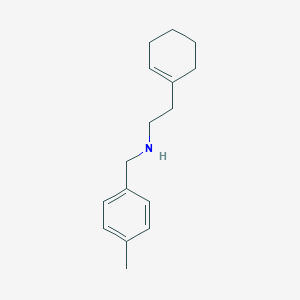![molecular formula C15H11BrN2O2S B324586 2-[(1-bromonaphthalen-2-yl)oxy]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B324586.png)
2-[(1-bromonaphthalen-2-yl)oxy]-N-(1,3-thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-bromonaphthalen-2-yl)oxy]-N-(1,3-thiazol-2-yl)acetamide is an organic compound with the molecular formula C15H11BrN2O2S It is known for its unique structure, which includes a brominated naphthalene ring and a thiazole ring connected via an acetamide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-bromonaphthalen-2-yl)oxy]-N-(1,3-thiazol-2-yl)acetamide typically involves the following steps:
Bromination of Naphthalene: Naphthalene is brominated to form 1-bromo-2-naphthol.
Formation of Naphthyl Ether: 1-bromo-2-naphthol is reacted with chloroacetic acid to form 2-[(1-bromo-2-naphthyl)oxy]acetic acid.
Thiazole Formation: The acetic acid derivative is then reacted with thioamide to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[(1-bromonaphthalen-2-yl)oxy]-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the naphthalene ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiazole ring.
Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced derivatives of the thiazole ring.
Hydrolysis: Carboxylic acids and amines.
Aplicaciones Científicas De Investigación
2-[(1-bromonaphthalen-2-yl)oxy]-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[(1-bromonaphthalen-2-yl)oxy]-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The brominated naphthalene ring and thiazole ring are believed to play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
2-[(1-naphthyl)oxy]-N-(1,3-thiazol-2-yl)acetamide: Lacks the bromine atom, which may affect its reactivity and biological activity.
2-[(1-bromo-2-naphthyl)oxy]-N-(1,3-thiazol-2-yl)propionamide: Similar structure but with a propionamide linkage instead of acetamide.
Uniqueness
2-[(1-bromonaphthalen-2-yl)oxy]-N-(1,3-thiazol-2-yl)acetamide is unique due to the presence of both a brominated naphthalene ring and a thiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C15H11BrN2O2S |
|---|---|
Peso molecular |
363.2 g/mol |
Nombre IUPAC |
2-(1-bromonaphthalen-2-yl)oxy-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C15H11BrN2O2S/c16-14-11-4-2-1-3-10(11)5-6-12(14)20-9-13(19)18-15-17-7-8-21-15/h1-8H,9H2,(H,17,18,19) |
Clave InChI |
NICYGDZZTIXOFW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)NC3=NC=CS3 |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)NC3=NC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





methanol](/img/structure/B324509.png)
methanol](/img/structure/B324510.png)


![1-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B324523.png)
![N-[4-({2-[(2-naphthyloxy)acetyl]hydrazino}carbonyl)phenyl]butanamide](/img/structure/B324524.png)
![N-(4-{[2-(5-isopropenyl-2-methyl-2-cyclohexen-1-ylidene)hydrazino]carbonyl}phenyl)butanamide](/img/structure/B324525.png)
![N-(4-{[2-(3,3-dimethyl-5-oxocyclohexylidene)hydrazino]carbonyl}phenyl)butanamide](/img/structure/B324526.png)
![N-(4-{[2-(4-cyanobenzylidene)hydrazino]carbonyl}phenyl)butanamide](/img/structure/B324527.png)
![N-[4-[[[(E)-(2-methylindol-3-ylidene)methyl]amino]carbamoyl]phenyl]butanamide](/img/structure/B324528.png)
![N,N'-bis[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]pentanediamide](/img/structure/B324529.png)
